

N-Propyl Isocyanide molecular formula and structure

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Compound of Interest		
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An In-depth Technical Guide to N-Propyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Propyl Isocyanide**, a versatile reagent in organic synthesis. The document details its molecular formula, structure, physicochemical properties, and key experimental protocols for its preparation.

Molecular Formula and Structure

N-Propyl Isocyanide is an organic compound with the chemical formula C₄H₇N.[1][2] Its structure features a propyl group attached to the nitrogen atom of an isocyanide functional group (-N≡C). The isocyanide group is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon. This electronic distribution imparts unique reactivity to the molecule.

The IUPAC name for this compound is 1-isocyanopropane.[2] Other synonyms include propyl isocyanide and propylisonitrile.[2][3] The linear geometry of the C-N≡C bond is a defining structural feature.

Physicochemical Properties



N-Propyl Isocyanide is a colorless liquid known for its characteristic and often unpleasant odor.[1] A summary of its key quantitative data is presented in the table below.

Property	Value	
Molecular Formula	C ₄ H ₇ N	
Molecular Weight	69.11 g/mol [1][2]	
CAS Number	627-36-1[1][2]	
Boiling Point	101-102 °C[1]	
SMILES	CCC[N+]#[C-][2]	
InChI Key	FFDKYFGBIQQMSR-UHFFFAOYSA-N[1][2]	

Experimental Protocols for Synthesis

The synthesis of **N-Propyl Isocyanide** can be achieved through several established methods in organic chemistry. The two primary routes are the dehydration of N-propylformamide and the Hofmann Isocyanide Synthesis (also known as the carbylamine reaction).

3.1. Dehydration of N-Propylformamide

This is a common method for preparing isocyanides.[4] It involves the elimination of a water molecule from N-propylformamide using a dehydrating agent in the presence of a base.

- Reactants: N-propylformamide, a dehydrating agent (e.g., toluenesulfonyl chloride, phosphorus oxychloride, phosgene, or diphosgene), and a base (e.g., pyridine or triethylamine).[4]
- General Procedure:
 - N-propylformamide is dissolved in an appropriate anhydrous solvent, such as dichloromethane or tetrahydrofuran, along with the base.[1]
 - The solution is cooled in an ice bath.



- The dehydrating agent is added dropwise to the stirred solution, maintaining the low temperature.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques like TLC or GC).
- The mixture is then quenched with water or an aqueous solution.
- The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
- The crude N-Propyl Isocyanide is purified by distillation.
- 3.2. Hofmann Isocyanide Synthesis (Carbylamine Reaction)

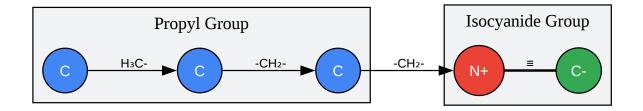
This reaction is a classic method for the synthesis of isocyanides from primary amines.[1][4] It involves the reaction of propylamine with chloroform in the presence of a strong base.[1]

- Reactants: Propylamine, chloroform (CHCl₃), and a strong base (e.g., sodium hydroxide). A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often used to facilitate the reaction between the aqueous and organic phases.
- General Procedure:
 - A concentrated aqueous solution of the strong base is prepared.
 - Propylamine, chloroform, and the phase-transfer catalyst are dissolved in an organic solvent like dichloromethane.
 - The organic solution is added dropwise to the vigorously stirred basic solution. The reaction is exothermic and may require cooling to control the temperature.
 - The reaction mixture is stirred for several hours at room temperature or with gentle heating.
 - After completion, the mixture is diluted with water, and the organic layer is separated.



- The aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed, dried, and the solvent is evaporated.
- The resulting **N-Propyl Isocyanide** is purified by distillation.

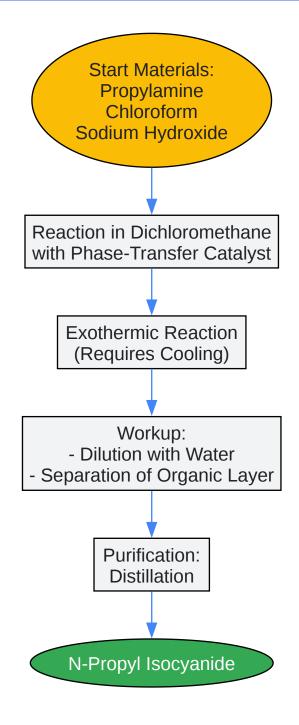
Molecular Structure and Synthesis Workflow



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Caption: Molecular structure of N-Propyl Isocyanide.





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Caption: Workflow for the Hofmann Isocyanide Synthesis.

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